An In-depth Technical Guide to 5-Methoxyl-8-bromo-2-tetralone: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to 5-Methoxyl-8-bromo-2-tetralone: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyl-8-bromo-2-tetralone, a substituted tetralone derivative, is a key chemical intermediate with significant potential in the field of medicinal chemistry and drug development. Its unique structural features, comprising a tetralone core with methoxy and bromo substitutions, make it a valuable precursor for the synthesis of a range of complex molecules. This guide provides a comprehensive overview of its chemical structure, physical properties, a plausible synthetic route, and its emerging importance in pharmaceutical research. While it is recognized as a crucial building block, detailed experimental data for this specific compound remains relatively scarce in publicly available literature, underscoring the need for further investigation and characterization.
Chemical Structure and Properties
The fundamental characteristics of 5-methoxyl-8-bromo-2-tetralone are summarized below, providing a foundational understanding of this compound.
Table 1: Core Physical and Chemical Identifiers [1][2]
| Identifier | Value |
| IUPAC Name | 8-bromo-5-methoxy-3,4-dihydro-1H-naphthalen-2-one |
| Synonyms | 5-Methoxyl-8-bromo-3,4-dihydro-1H-naphthalen-2-one |
| CAS Number | 361432-52-2 |
| Molecular Formula | C₁₁H₁₁BrO₂ |
| Molecular Weight | 255.11 g/mol |
| Canonical SMILES | COC1=C2CCC(=O)CC2=C(C=C1)Br |
Table 2: Computed Physical Properties [2]
| Property | Value |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Complexity | 229 |
The structure of 5-methoxyl-8-bromo-2-tetralone is depicted below, illustrating the arrangement of its constituent atoms.
Caption: Chemical structure of 5-methoxyl-8-bromo-2-tetralone.
Plausible Synthetic Pathway
Caption: Proposed synthetic workflow for 5-methoxyl-8-bromo-2-tetralone.
Step 1: Synthesis of the Precursor, 5-methoxy-2-tetralone
The synthesis of the precursor, 5-methoxy-2-tetralone, is a critical first step. A documented method involves the Birch reduction of 1,6-dimethoxynaphthalene.[3]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1,6-dimethoxynaphthalene in a mixture of anhydrous ethanol and liquid ammonia.
-
Reduction: Gradually add metallic sodium to the solution while maintaining a controlled temperature, typically between 15-35°C. The reaction is monitored until completion, which can take an extended period.
-
Workup and Hydrolysis: After the reduction is complete, the reaction mixture is worked up, and the resulting intermediate is hydrolyzed, typically using a dilute acid, to yield 5-methoxy-2-tetralone.
-
Purification: The crude product is then purified using standard techniques such as distillation or chromatography.
Step 2: Electrophilic Bromination of 5-methoxy-2-tetralone (Proposed)
The introduction of the bromine atom at the 8-position is anticipated to proceed via an electrophilic aromatic substitution reaction. The methoxy group at the 5-position is an activating group and directs ortho- and para- to itself. The 8-position is sterically hindered, but the electronic effects of the methoxy group and the carbonyl group would influence the regioselectivity of the bromination.
Proposed Experimental Protocol:
-
Reaction Setup: Dissolve 5-methoxy-2-tetralone in a suitable inert solvent (e.g., acetic acid, dichloromethane, or carbon tetrachloride).
-
Brominating Agent: Slowly add a brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to the solution at a controlled temperature. The use of a catalyst, such as iron(III) bromide (FeBr₃), may be necessary to facilitate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched, for instance, with a solution of sodium thiosulfate to remove any excess bromine. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude 5-methoxyl-8-bromo-2-tetralone is purified by recrystallization or column chromatography to yield the final product.
Spectroscopic Analysis (Predicted)
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Type | Predicted Chemical Shifts (ppm) |
| ¹H NMR | Aromatic protons, methoxy protons (singlet), and aliphatic protons of the tetralone ring system. |
| ¹³C NMR | Aromatic carbons, carbonyl carbon, methoxy carbon, and aliphatic carbons. |
General Protocol for Acquiring NMR Spectra:
-
Sample Preparation: Dissolve a small quantity of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.
Applications in Drug Development
5-Methoxyl-8-bromo-2-tetralone serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its precursor, 5-methoxy-2-tetralone, is a known intermediate in the synthesis of drugs for Parkinson's disease, highlighting the potential of this class of compounds in neuropharmacology.[3][4] The bromo- and methoxy-substituents on the tetralone scaffold provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures in drug discovery programs.
Safety and Handling
Specific safety and handling data for 5-methoxyl-8-bromo-2-tetralone is not available. Therefore, it is prudent to handle this compound with the same precautions as its non-brominated analog, 5-methoxy-2-tetralone, and other similar halogenated aromatic compounds.
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
5-Methoxyl-8-bromo-2-tetralone is a chemical compound with significant, yet underexplored, potential in synthetic and medicinal chemistry. While its fundamental properties are identifiable, a comprehensive experimental characterization is still needed. The proposed synthetic pathway offers a logical approach for its preparation, which would enable further investigation into its reactivity and utility as a building block for novel therapeutic agents. As the demand for new and effective pharmaceuticals continues to grow, the importance of versatile intermediates like 5-methoxyl-8-bromo-2-tetralone is likely to increase, making it a subject of considerable interest for future research and development.
References
- Google Patents. CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
-
PubChem. 5-Methoxyl-8-bromo-2-tetralone. Available from: [Link]
-
ResearchGate. (PDF) Polybrominated methoxy- and hydroxynaphthalenes. Available from: [Link]
-
Eureka by PatSnap. Synthesis method of 5-methoxy-2-tetralone. Available from: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 5-Methoxyl-8-bromo-2-tetralone | C11H11BrO2 | CID 57349326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 4. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
